1,3-Propanedione, 1,3-bis(3-fluorophenyl)-
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Overview
Description
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is an organic compound with the molecular formula C15H10F2O2 It is a derivative of 1,3-propanedione, where two hydrogen atoms are replaced by 3-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 3-fluorobenzaldehyde and acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- often involves large-scale Claisen condensation reactions. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its fluorine atoms enhance its reactivity and binding affinity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
- 1,3-Propanedione, 1,3-bis(2-fluorophenyl)-
- 1,3-Propanedione, 1,3-bis(4-chlorophenyl)-
- 1,3-Propanedione, 1,3-bis(4-bromophenyl)-
Uniqueness
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is unique due to the position of the fluorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. The 3-fluorophenyl groups provide distinct steric and electronic effects compared to other halogenated derivatives, making it a compound of interest for various applications.
Properties
CAS No. |
918404-34-9 |
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Molecular Formula |
C15H10F2O2 |
Molecular Weight |
260.23 g/mol |
IUPAC Name |
1,3-bis(3-fluorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H10F2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 |
InChI Key |
ZFHMYLMTDYINKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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